Epalrestate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epalrestate is a carboxylic acid derivative and a noncompetitive, reversible aldose reductase inhibitor. It is primarily used for the treatment of diabetic neuropathy, a common long-term complication in patients with diabetes mellitus. This compound works by reducing the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epalrestate can be synthesized through a multi-step process involving the condensation of 2-methyl-3-phenylprop-2-enal with thiohydantoin, followed by oxidation and subsequent reactions to form the final product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: In industrial settings, this compound is produced by crushing the compound to a particle size D90 of less than or equal to 15 micrometers. The final product is prepared through technologies like total mixing, tabletting, and coating to ensure better in-vitro dissolution, stability, and drug stability .
Analyse Chemischer Reaktionen
Types of Reactions: Epalrestate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: this compound can undergo substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Epalrestate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying aldose reductase inhibitors.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of diabetic neuropathy.
Industry: Utilized in the formulation of various pharmaceutical products, including mouth-dissolving tablets and ocular delivery systems
Wirkmechanismus
Epalrestate exerts its effects by inhibiting aldose reductase, the key enzyme in the polyol pathway. This inhibition reduces the accumulation of intracellular sorbitol, which is believed to cause diabetic complications. The molecular targets include aldose reductase and pathways involving oxidative stress and glutathione levels .
Vergleich Mit ähnlichen Verbindungen
Ranirestat: Another aldose reductase inhibitor currently in trial stages.
Fidarestat: Also in the trial stage for similar applications.
Sorbinil: An earlier aldose reductase inhibitor that was discontinued due to adverse effects.
Uniqueness of Epalrestate: this compound is unique among aldose reductase inhibitors due to its reversible and noncompetitive inhibition, which allows for effective reduction of sorbitol accumulation with minimal side effects. It is the only aldose reductase inhibitor currently available commercially .
Eigenschaften
IUPAC Name |
2-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861045 |
Source
|
Record name | [5-(2-Methyl-3-phenylprop-2-en-1-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.